![molecular formula C32H33N3O6 B10777636 4-[2-Acetylamino-2-(1-biphenyl-4-ylmethyl-2-oxo-azepan-3-ylcarbamoyl)-ethyl]-2-formyl-benzoic acid](/img/structure/B10777636.png)
4-[2-Acetylamino-2-(1-biphenyl-4-ylmethyl-2-oxo-azepan-3-ylcarbamoyl)-ethyl]-2-formyl-benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
RU82197 is a small molecule compound with the chemical formula C₃₂H₃₃N₃O₆. RU82197 is an experimental compound and has been studied for its interactions and mechanism of action, particularly in the context of signaling proteins .
Análisis De Reacciones Químicas
RU82197 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents for oxidation include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents for reduction include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents for substitution reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of RU82197 may result in the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines .
Aplicaciones Científicas De Investigación
RU82197 has several scientific research applications, including:
Chemistry: It is used as a model compound for studying peptide bond formation and the reactivity of dipeptides.
Medicine: The compound is investigated for its potential therapeutic applications, including its ability to inhibit specific protein-protein interactions.
Industry: RU82197 may be used in the development of new pharmaceuticals and as a tool for studying protein-ligand interactions
Mecanismo De Acción
RU82197 exerts its effects by binding to the SH2 domain of proto-oncogene tyrosine-protein kinase Src. This binding disrupts the normal signaling pathways mediated by Src, leading to altered cellular responses. The molecular targets of RU82197 include the phospho-tyrosine pocket of the SH2 domain, where it forms a complex hydrogen-bond network. This interaction is essential for the high affinity binding of RU82197 to Src .
Comparación Con Compuestos Similares
RU82197 can be compared with other similar compounds, such as:
RU82198: A related dipeptide with similar binding properties to Src.
RU82199: Another dipeptide that interacts with different signaling proteins.
RU82200: A compound with a similar structure but different functional groups, leading to distinct biological activities.
RU82197 is unique in its high affinity binding to the SH2 domain of Src, which is not observed in all similar compounds. This specificity makes RU82197 a valuable tool for studying Src-mediated signaling pathways and developing targeted therapies .
Propiedades
Fórmula molecular |
C32H33N3O6 |
|---|---|
Peso molecular |
555.6 g/mol |
Nombre IUPAC |
4-[(2S)-2-acetamido-3-oxo-3-[[(3S)-2-oxo-1-[(4-phenylphenyl)methyl]azepan-3-yl]amino]propyl]-2-formylbenzoic acid |
InChI |
InChI=1S/C32H33N3O6/c1-21(37)33-29(18-23-12-15-27(32(40)41)26(17-23)20-36)30(38)34-28-9-5-6-16-35(31(28)39)19-22-10-13-25(14-11-22)24-7-3-2-4-8-24/h2-4,7-8,10-15,17,20,28-29H,5-6,9,16,18-19H2,1H3,(H,33,37)(H,34,38)(H,40,41)/t28-,29-/m0/s1 |
Clave InChI |
WKTQBTSOHBKBRW-VMPREFPWSA-N |
SMILES isomérico |
CC(=O)N[C@@H](CC1=CC(=C(C=C1)C(=O)O)C=O)C(=O)N[C@H]2CCCCN(C2=O)CC3=CC=C(C=C3)C4=CC=CC=C4 |
SMILES canónico |
CC(=O)NC(CC1=CC(=C(C=C1)C(=O)O)C=O)C(=O)NC2CCCCN(C2=O)CC3=CC=C(C=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



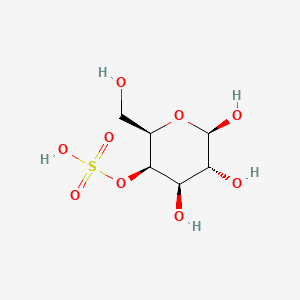
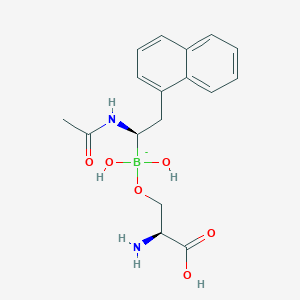
![4-(2-Amino-ethoxy)-2-[(3-hydroxy-2-methyl-5-phosphonooxymethyl-pyridin-4-ylmethyl)-amino]-but-3-enoic acid](/img/structure/B10777572.png)

![4-O-(4,6-Dideoxy-4-{[4,5,6-trihydroxy-3-(hydroxymethyl)cyclohex-2-EN-1-YL]amino}-beta-D-lyxo-hexopyranosyl)-alpha-D-erythro-hexopyranose](/img/structure/B10777593.png)

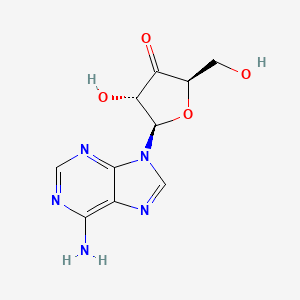
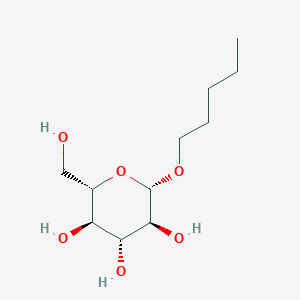

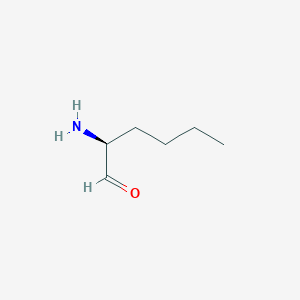

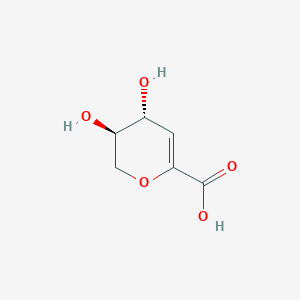
![N-[7-Keto-8-aminopelargonic acid]-[3-hydroxy-2-methyl-5-phosphonooxymethyl-pyridin-4-YL-methane]](/img/structure/B10777637.png)
